1-Chlorophthalazine-6-carbonitrile
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Overview
Description
1-Chlorophthalazine-6-carbonitrile is a chemical compound with the molecular formula C9H4ClN3. It belongs to the class of phthalazine derivatives, which have been extensively studied for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorophthalazine-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then chlorinated to produce 1-chlorophthalazine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorophthalazine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, piperazines, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Scientific Research Applications
1-Chlorophthalazine-6-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-chlorophthalazine-6-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes and pathways critical for cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects .
Comparison with Similar Compounds
1-Chlorophthalazine: Similar in structure but lacks the cyano group, which may affect its reactivity and biological activity.
Phthalazine Derivatives: Compounds such as 1-chloro-4-(4-phenoxyphenyl)phthalazine share a similar core structure but have different substituents that confer unique properties.
Properties
Molecular Formula |
C9H4ClN3 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
1-chlorophthalazine-6-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-9-8-2-1-6(4-11)3-7(8)5-12-13-9/h1-3,5H |
InChI Key |
VTDBMVJTCUJTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1C#N)Cl |
Origin of Product |
United States |
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